(R)-Reticuline (>80per cent ee)
(R)-Reticuline (>80per cent ee)
(R)-reticuline is a reticuline. It is a conjugate base of a (R)-reticulinium(1+). It is an enantiomer of a (S)-reticuline.
Brand Name:
Vulcanchem
CAS No.:
3968-19-2
VCID:
VC0138949
InChI:
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1
SMILES:
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC
Molecular Formula:
C19H23NO4
Molecular Weight:
329.4 g/mol
(R)-Reticuline (>80per cent ee)
CAS No.: 3968-19-2
Reference Standards
VCID: VC0138949
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
CAS No. | 3968-19-2 |
---|---|
Product Name | (R)-Reticuline (>80per cent ee) |
Molecular Formula | C19H23NO4 |
Molecular Weight | 329.4 g/mol |
IUPAC Name | (1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
Standard InChI | InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1 |
Standard InChIKey | BHLYRWXGMIUIHG-OAHLLOKOSA-N |
Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)O)O)OC |
SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
Canonical SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
Description | (R)-reticuline is a reticuline. It is a conjugate base of a (R)-reticulinium(1+). It is an enantiomer of a (S)-reticuline. |
Synonyms | (1R)-1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-7-Isoquinolinol; (-)-Reticuline; (R)-(-)-Reticuline; L-Reticuline; |
PubChem Compound | 440586 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume